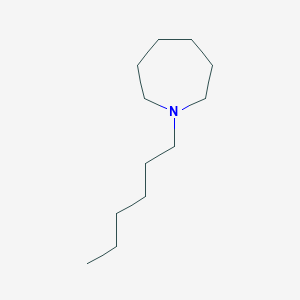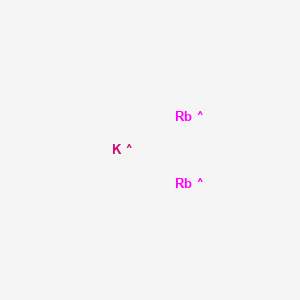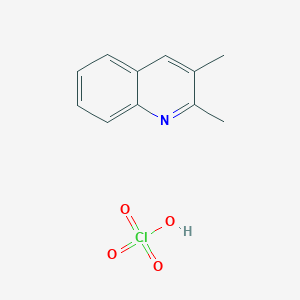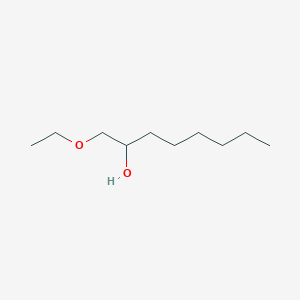
1-Ethoxyoctan-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethoxyoctan-2-OL is an organic compound belonging to the class of alcohols It is characterized by the presence of an ethoxy group attached to an octane chain with a hydroxyl group on the second carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Ethoxyoctan-2-OL can be synthesized through the acid-catalyzed rearrangement of 1,2-epoxyoctane. The reaction involves the use of boron trifluoride etherate (BF3:etherate) as a catalyst. The process typically occurs in an ether solvent, leading to the formation of this compound along with other stereoisomers .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar catalytic processes. The choice of catalysts and solvents can be optimized to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethoxyoctan-2-OL, like other alcohols, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into alkanes or other reduced forms.
Substitution: The hydroxyl group can be substituted with halides or other functional groups using reagents like SOCl2 or PBr3 .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are typical reagents for substitution reactions.
Major Products Formed:
Oxidation: Aldehydes or ketones.
Reduction: Alkanes.
Substitution: Alkyl halides.
Wissenschaftliche Forschungsanwendungen
1-Ethoxyoctan-2-OL has diverse applications in scientific research, including:
Chemistry: It serves as an intermediate in organic synthesis and as a solvent in various reactions.
Biology: Its derivatives are used in the study of biological pathways and enzyme interactions.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals .
Wirkmechanismus
The mechanism of action of 1-Ethoxyoctan-2-OL involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. The ethoxy group contributes to the compound’s hydrophobic character, affecting its solubility and interaction with lipid membranes .
Vergleich Mit ähnlichen Verbindungen
1-Octanol: A primary alcohol with a similar carbon chain length but without the ethoxy group.
2-Octanol: A secondary alcohol with a hydroxyl group on the second carbon but lacking the ethoxy group.
1-Ethoxy-2-propanol: A compound with a shorter carbon chain but similar functional groups.
Uniqueness: 1-Ethoxyoctan-2-OL is unique due to the presence of both an ethoxy group and a hydroxyl group on an octane chain. This combination imparts distinct chemical properties, such as increased solubility in organic solvents and specific reactivity patterns .
Eigenschaften
CAS-Nummer |
21875-86-5 |
|---|---|
Molekularformel |
C10H22O2 |
Molekulargewicht |
174.28 g/mol |
IUPAC-Name |
1-ethoxyoctan-2-ol |
InChI |
InChI=1S/C10H22O2/c1-3-5-6-7-8-10(11)9-12-4-2/h10-11H,3-9H2,1-2H3 |
InChI-Schlüssel |
SCLGMYHFRRWRMC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(COCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



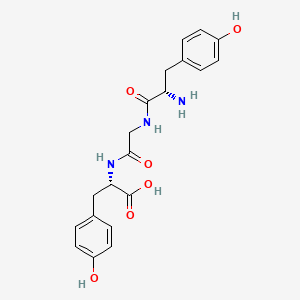
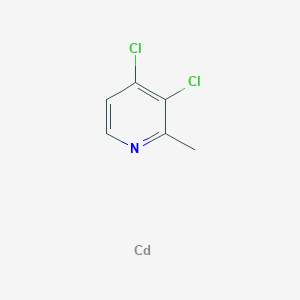
![1-Acetyl-1',3'-dihydrospiro[indole-3,2'-naphtho[2,3-d]imidazol]-2(1h)-one](/img/structure/B14717119.png)
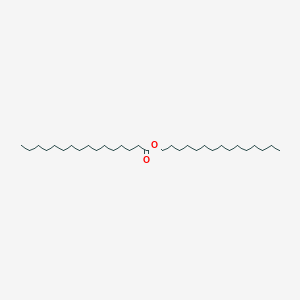

phosphanium bromide](/img/structure/B14717137.png)


![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-methionine](/img/structure/B14717160.png)
